molecular formula C15H17NO6S2 B176541 N-Bsmoc-L-methionine CAS No. 197245-29-7

N-Bsmoc-L-methionine

Cat. No.: B176541
CAS No.: 197245-29-7
M. Wt: 371.4 g/mol
InChI Key: RBUIRQRLLHQRDV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

N-Bsmoc-L-methionine can be synthesized through several synthetic routes. One common method involves the reaction of L-methionine with 1,1-dioxobenzo[b]thiophen-2-ylmethyl N-succinimidyl carbonate in the presence of triethylamine in a mixture of water and acetonitrile. The reaction is carried out at ambient temperature with a pH of 8.5-9 for approximately 0.75 hours . This method yields this compound with a yield of around 58% .

Chemical Reactions Analysis

N-Bsmoc-L-methionine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, nucleophiles like amines for substitution, and acids or bases for hydrolysis. The major products formed from these reactions include sulfoxides, sulfones, and free L-methionine .

Scientific Research Applications

N-Bsmoc-L-methionine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Bsmoc-L-methionine involves its role as a protected form of L-methionine. The Bsmoc group protects the amino acid from unwanted reactions during peptide synthesis. Once the desired peptide is synthesized, the Bsmoc group can be removed under specific conditions to release the free L-methionine . This protection mechanism allows for the selective incorporation of methionine into peptides and proteins without interference from other reactive groups .

Comparison with Similar Compounds

N-Bsmoc-L-methionine can be compared with other protected forms of methionine, such as N-Fmoc-L-methionine and N-Boc-L-methionine. These compounds also serve as protected forms of methionine used in peptide synthesis. this compound is unique due to the presence of the Bsmoc group, which offers different protection and deprotection conditions compared to Fmoc and Boc groups .

Similar compounds include:

  • N-Fmoc-L-methionine
  • N-Boc-L-methionine
  • N-Cbz-L-methionine

Each of these compounds has its own unique set of properties and applications, making them suitable for different synthetic and research purposes .

Properties

IUPAC Name

(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6S2/c1-23-7-6-12(14(17)18)16-15(19)22-9-11-8-10-4-2-3-5-13(10)24(11,20)21/h2-5,8,12H,6-7,9H2,1H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUIRQRLLHQRDV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428830
Record name N-Bsmoc-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197245-29-7
Record name N-Bsmoc-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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